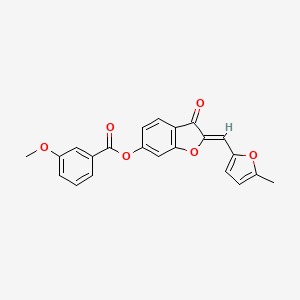

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate

Description

Historical Development of Benzofuran Chemistry

The exploration of benzofuran chemistry traces its origins to the 19th century, with seminal contributions by William Henry Perkin. In 1870, Perkin reported the rearrangement of 2-halocoumarins under basic conditions to yield benzofuran derivatives, a reaction now known as the Perkin rearrangement. This discovery laid the foundation for understanding the structural versatility of benzofuran, a fused bicyclic system combining benzene and furan rings. Early isolation methods relied on coal tar extraction, but advancements in synthetic organic chemistry enabled laboratory-scale production via dehydrogenation of 2-ethylphenol and cyclization strategies.

The 20th century witnessed exponential growth in benzofuran research, driven by the discovery of naturally occurring derivatives such as psoralen, a photochemically active benzofuran found in plants. These findings underscored the biological relevance of benzofuran scaffolds, prompting systematic studies into their synthetic accessibility. Mid-century innovations included the Rap–Stoermer reaction for constructing benzofuran cores from α-haloketones and salicylaldehydes, as well as Diels–Alder approaches utilizing nitro vinyl furans. By the late 20th century, transition-metal catalysis emerged as a transformative tool, enabling regioselective synthesis of complex benzofuran derivatives.

Classification and Significance of Dihydrobenzofuran Derivatives

Dihydrobenzofuran derivatives, characterized by partial saturation of the furan ring, occupy a critical niche within heterocyclic chemistry. Unlike fully aromatic benzofurans, the 2,3-dihydrobenzofuran substructure introduces conformational flexibility while retaining electronic delocalization, making these compounds versatile intermediates in organic synthesis. The dihydro moiety also modulates reactivity, enabling selective functionalization at the ketone (C3) and alkene (C2–C3) positions.

Structurally, dihydrobenzofurans are classified based on substitution patterns:

- Simple dihydrobenzofurans : Feature minimal substituents, often serving as model systems for mechanistic studies.

- Hybrid dihydrobenzofurans : Incorporate heterocyclic or aromatic appendages, such as the (5-methylfuran-2-yl)methylene group in (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate.

- Polycyclic dihydrobenzofurans : Fused with additional rings, enhancing π-conjugation and stability.

The pharmacological significance of dihydrobenzofurans stems from their structural mimicry of endogenous biomolecules. For instance, coumestrol, a naturally occurring dihydrobenzofuran phytoestrogen, has inspired synthetic analogs for hormone receptor modulation. Additionally, the 3-oxo-2,3-dihydrobenzofuran unit serves as a key pharmacophore in antimicrobial and anti-inflammatory agents, driving interest in stereocontrolled synthesis.

This compound in Current Literature

The compound this compound represents a sophisticated example of hybrid dihydrobenzofuran design. Its structure integrates three distinct motifs:

- 2,3-Dihydrobenzofuran core : Provides a rigid, planar framework conducive to π-stacking interactions.

- (5-Methylfuran-2-yl)methylene substituent : Introduces steric bulk and electronic asymmetry, influencing regioselectivity in further derivatization.

- 3-Methoxybenzoate ester : Enhances solubility and serves as a handle for prodrug strategies.

Recent synthetic routes to analogous compounds emphasize transition-metal catalysis. For example, Li et al. (2022) demonstrated gold-catalyzed cyclization of alkynyl esters with quinols to access benzofuran derivatives, a method potentially adaptable to this compound’s synthesis. Similarly, Koca et al. (2022) utilized triethylamine-mediated aldol condensations to assemble dihydrobenzofuran cores under solvent-free conditions, highlighting trends toward sustainable methodology.

The Z-configuration of the methylene group is critical for molecular geometry, as evidenced by X-ray crystallographic studies of related furanylidene-benzofurans. This stereochemical preference arises from minimized steric clash between the 5-methylfuran and dihydrobenzofuran moieties, stabilizing the Z-isomer by approximately 2.1 kcal/mol compared to the E-form in computational models.

Research Objectives and Scope

This article aims to consolidate contemporary knowledge on this compound, addressing three primary objectives:

- Synthetic Methodology : Evaluate transition-metal-catalyzed vs. organocatalytic routes for constructing the dihydrobenzofuran core and furan appendages.

- Structural Analysis : Correlate spectroscopic data (NMR, IR) with computational models to elucidate electronic and steric effects of substituents.

- Application Potential : Assess the compound’s utility as a precursor to bioactive molecules or materials with optoelectronic properties.

The scope excludes pharmacokinetic and toxicological assessments, focusing instead on synthetic chemistry and structure–activity relationships. By integrating green chemistry principles—such as Abtahi and Tavakol’s deep eutectic solvent system for benzofuran synthesis—this review aligns with modern demands for sustainable heterocyclic chemistry.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c1-13-6-7-16(26-13)12-20-21(23)18-9-8-17(11-19(18)28-20)27-22(24)14-4-3-5-15(10-14)25-2/h3-12H,1-2H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSUEAYDHOIVQC-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 330.33 g/mol. Its structure features a benzofuran moiety linked to a methoxybenzoate and a furan derivative, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | 15 | 30 | E. coli |

| Compound B | 10 | 20 | S. aureus |

| (Z)-2... | TBD | TBD | TBD |

The specific MIC and MBC values for (Z)-2... are still under investigation but are expected to be comparable to those of known antimicrobial agents.

Anti-inflammatory Activity

Compounds with similar structures have shown promising anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that these compounds can reduce the levels of TNF-alpha and IL-6 in macrophages.

Anticancer Activity

Research indicates that (Z)-2... may possess anticancer properties. A study examined its effects on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (breast) | 5.0 |

| A549 (lung) | 7.5 |

| HeLa (cervical) | 6.0 |

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Study on Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of benzofuran compounds and tested their antimicrobial efficacy against various pathogens. The results showed that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting potential for development into new therapeutic agents.

Study on Anticancer Properties

Another study highlighted in Cancer Research focused on the anticancer effects of benzofuran derivatives. The study found that these compounds inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents.

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a family of Z-configured dihydrobenzofuran esters. Key structural analogues include:

Key Observations :

- Substituent Diversity: The 6-position ester group varies significantly, affecting polarity and steric effects.

- Stereochemical Consistency : All analogues retain the Z-configuration, critical for maintaining planar geometry and conjugation between the methylene group and benzofuran core.

Functional Group Impact

- Methoxybenzoate vs. Dimethoxybenzoate: The 3-methoxybenzoate group in the target compound offers a balance between electron-donating effects and steric hindrance.

- Furan Modifications : The 5-methylfuran group in the target compound may confer metabolic resistance compared to unsubstituted furans, as alkyl groups often reduce oxidative degradation.

Research Implications

The structural versatility of this compound class allows for tailored modifications to optimize properties for applications in medicinal chemistry (e.g., kinase inhibition) or materials science. For instance, the trimethoxybenzoate derivative () could be prioritized for drug development due to its lipophilic profile, while the methanesulfonate () might serve as a stable intermediate in synthesis .

Q & A

Basic: What are the optimal reaction conditions for synthesizing (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3-methoxybenzoate?

Answer:

Synthesis typically involves a multi-step process:

-

Step 1: Condensation of 5-methylfuran-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-ol under acidic or basic conditions to form the benzylidene intermediate. Temperature control (60–80°C) and solvent choice (e.g., ethanol or toluene) are critical to favor the (Z)-isomer .

-

Step 2: Esterification with 3-methoxybenzoyl chloride using a base (e.g., pyridine) as a catalyst. Reactions are often conducted under anhydrous conditions at 0–25°C to prevent hydrolysis .

-

Key Parameters:

Parameter Optimal Range Impact on Yield/Purity Temperature 60–80°C (Step 1) Higher temps improve reaction rate but risk side products Solvent Ethanol (Step 1), DCM (Step 2) Polar solvents enhance solubility of intermediates Catalyst p-TsOH (Step 1) Acidic catalysts drive benzylidene formation Reaction Time 6–12 hrs (Step 1) Prolonged time increases yield but may degrade products

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the (Z)-isomer .

Basic: How is the (Z)-configuration of the benzylidene moiety confirmed experimentally?

Answer:

The (Z)-isomer is verified via:

- NMR Spectroscopy:

- X-ray Crystallography: Resolves the spatial arrangement of substituents definitively. For example, in analogous compounds, the dihedral angle between the benzofuran and furan rings is <10° in the (Z)-isomer .

Advanced: How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

Answer: Contradictions often arise from:

- Solvent Polarity Effects: Lower polarity solvents (e.g., toluene) may reduce solubility of intermediates at larger scales, leading to precipitation and incomplete reactions. Switch to DMF or THF to improve homogeneity .

- Catalyst Deactivation: Trace moisture or oxygen can deactivate acid catalysts. Use molecular sieves or inert gas purging to maintain anhydrous conditions .

- Thermal Gradients: In large batches, uneven heating can cause side reactions (e.g., isomerization to the (E)-form). Implement controlled heating (e.g., microwave-assisted synthesis) for uniform temperature distribution .

Experimental Design:

- Perform Design of Experiments (DoE) to optimize parameters like solvent polarity, temperature, and catalyst loading.

- Use in-situ FTIR or HPLC monitoring to track intermediate formation and adjust conditions dynamically .

Advanced: What methodological strategies are employed to determine structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

- Targeted Modifications: Synthesize analogs with variations in:

- Furan substituents (e.g., 5-methyl vs. 5-ethyl).

- Ester groups (e.g., 3-methoxy vs. 4-methoxy benzoate) .

- Biological Assays:

- Enzyme Inhibition: Use fluorescence polarization or SPR to measure binding affinity to targets like COX-2 or microbial enzymes .

- Cellular Uptake: Radiolabel the compound (e.g., C at the methoxy group) to quantify intracellular accumulation .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites. Validate with mutagenesis studies on key residues .

Example SAR Findings:

| Modification | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| 5-Methylfuran | 12 nM (COX-2) | Hydrophobic pocket binding |

| 3-Methoxybenzoate | 18 nM (COX-2) | Hydrogen bonding with Ser530 |

| (E)-Isomer | >1 µM (COX-2) | Steric hindrance in active site |

Advanced: How can researchers address challenges in isolating the (Z)-isomer from reaction mixtures?

Answer:

- Chromatographic Separation: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC. Typical mobile phase: hexane/isopropanol (90:10) with 0.1% TFA .

- Dynamic Resolution: Add chiral auxiliaries (e.g., L-proline) during synthesis to form diastereomeric intermediates, which are easier to separate .

- Crystallization-Induced Asymmetric Transformation: Seed the reaction mixture with (Z)-isomer crystals to drive equilibration toward the desired form .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Answer:

- HPLC-MS: Quantifies purity (>98%) and detects degradation products (e.g., hydrolyzed ester) under accelerated stability conditions (40°C/75% RH) .

- DSC/TGA: Determines thermal stability. For similar benzofuran derivatives, decomposition onset occurs at ~200°C .

- UV-Vis Spectroscopy: Monitors photodegradation in solution (λmax ~320 nm for the benzylidene chromophore) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.